molecular formula C23H29N3O2 B14987312 1-[3-(2,3-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[3-(2,3-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B14987312
M. Wt: 379.5 g/mol
InChI Key: JRGDPKJMVAYJDM-UHFFFAOYSA-N
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Description

1-[3-(2,3-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of phenol ethers. These compounds are characterized by the presence of an ether group substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the intermediate compounds The initial step often includes the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the 2,3-dimethylphenoxy derivativeThe final step involves the cyclization to form the benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-[3-(2,3-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-[3-(2,3-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2,3-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and its potential for diverse applications in multiple scientific fields. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility .

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-[[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C23H29N3O2/c1-18-7-5-10-22(19(18)2)28-14-6-11-26-21-9-4-3-8-20(21)24-23(26)17-25-12-15-27-16-13-25/h3-5,7-10H,6,11-17H2,1-2H3

InChI Key

JRGDPKJMVAYJDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4)C

Origin of Product

United States

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